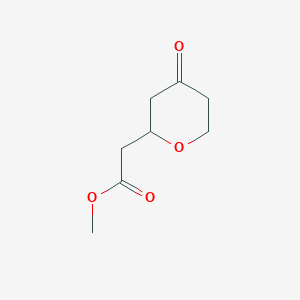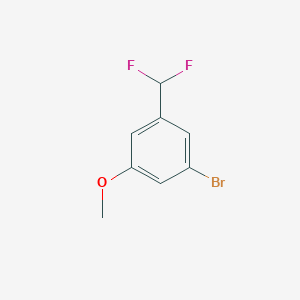![molecular formula C23H22N4O5S2 B3012575 N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-22-0](/img/structure/B3012575.png)
N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a novel molecule that appears to be related to a family of bioactive molecules with potential anticancer properties. The related compounds have been synthesized and evaluated for their activity against various cancer cell lines, including those resistant to other treatments .
Synthesis Analysis
The synthesis of related compounds involves the reaction of aminobenzoic acid with aminothiophenol, followed by acetylation and further reactions with heterocyclic derivatives . In a similar vein, the title compound would likely be synthesized through a multi-step process involving the formation of an acetamide linkage, the introduction of a thiazole moiety, and the attachment of a benzo[d][1,3]dioxol-5-ylmethyl group. The synthesis process is crucial as it can affect the yield, purity, and pharmacokinetic properties of the compound .
Molecular Structure Analysis
The molecular structure of the title compound would include an acetamide group linked to a thiazole ring, which is a common feature in molecules with anticancer activity . The presence of a benzo[d][1,3]dioxol-5-ylmethyl group suggests additional interactions with biological targets. The structure-activity relationship (SAR) is important for understanding how changes in the molecule can impact its biological activity .
Chemical Reactions Analysis
The title compound, due to its functional groups, may undergo various chemical reactions. For instance, the acetamide group could be involved in hydrolysis reactions, while the thiazole ring might participate in electrophilic substitution. The benzo[d][1,3]dioxol-5-ylmethyl group could also be reactive under certain conditions. These reactions can be exploited to further modify the compound or to understand its metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of the title compound, such as solubility, stability, and melting point, would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for moderate to high lipophilicity, which could affect its absorption and distribution in biological systems. The compound's reactivity and interactions with biological targets would be key factors in its pharmacological profile .
Relevant Case Studies
While specific case studies on the title compound are not provided, related compounds have demonstrated significant anticancer activity in vitro and in vivo. For example, lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family showed high potency against melanoma, pancreatic cancer, and CML, inducing apoptosis and autophagy . Another compound, KX2-391, exhibited selective inhibition of Src kinase, which is implicated in cancer progression . These studies highlight the potential of thiazole-containing acetamides as anticancer agents and provide a context for the evaluation of the title compound's therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of the compound, focusing on their potential antitumor activity. They tested these compounds against various human tumor cell lines, finding that certain derivatives showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
- Koppireddi et al. (2013) explored the antioxidant and anti-inflammatory activities of novel derivatives. They found that certain compounds exhibited good antioxidant activity in various assays, while others showed excellent anti-inflammatory activity (Koppireddi et al., 2013).
Antibacterial Activity
- Gullapelli, Thupurani, and Brahmeshwari (2014) reported on the synthesis of compounds from this class for antibacterial applications. They synthesized derivatives and tested them for antibacterial activity, indicating potential applications in combating bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antimicrobial Activity
- Fahim and Ismael (2019) studied the antimicrobial activity of certain derivatives, finding that some synthesized compounds displayed good antimicrobial properties (Fahim & Ismael, 2019).
α-Glucosidase Inhibitory Activity
- Koppireddi et al. (2014) also evaluated these compounds for their α-glucosidase inhibitory activity, finding that some derivatives showed good inhibition, which could have implications for diabetes treatment (Koppireddi et al., 2014).
Anticonvulsant Evaluation
- Nath et al. (2021) explored the anticonvulsant activities of indoline derivatives, highlighting the potential application of these compounds in the treatment of seizures (Nath et al., 2021).
Eigenschaften
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-14(28)25-16-3-5-17(6-4-16)26-22(30)12-34-23-27-18(11-33-23)9-21(29)24-10-15-2-7-19-20(8-15)32-13-31-19/h2-8,11H,9-10,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCOEGXMZJGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


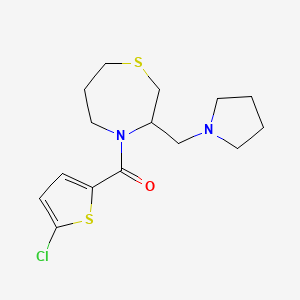
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)
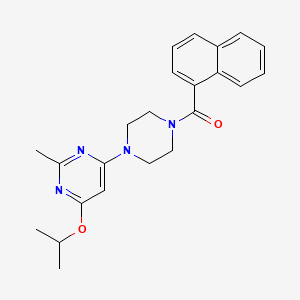
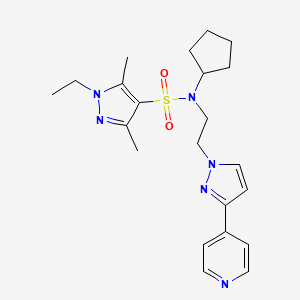
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)
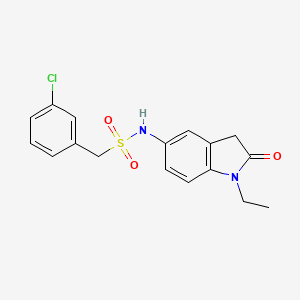
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)
![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)
